molecular formula C5H5NOS B3211157 3-Isothiazolecarboxaldehyde, 4-methyl- CAS No. 1083401-28-8

3-Isothiazolecarboxaldehyde, 4-methyl-

Cat. No.: B3211157
CAS No.: 1083401-28-8
M. Wt: 127.17 g/mol
InChI Key: ZAJXPADCCFOMLN-UHFFFAOYSA-N
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Description

3-Isothiazolecarboxaldehyde, 4-methyl- is an organic compound with the molecular formula C5H5NOS. It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiazolecarboxaldehyde, 4-methyl- typically involves the reaction of 4-methylisothiazole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 4-methylisothiazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production of 3-Isothiazolecarboxaldehyde, 4-methyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isothiazolecarboxaldehyde, 4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isothiazolecarboxaldehyde, 4-methyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isothiazolecarboxaldehyde, 4-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole-5-carboxaldehyde: Similar structure but with a thiazole ring instead of an isothiazole ring.

    4-Methylisothiazole-3-carboxylic acid: Oxidized form of 3-Isothiazolecarboxaldehyde, 4-methyl-.

    4-Methylisothiazole-3-methanol: Reduced form of 3-Isothiazolecarboxaldehyde, 4-methyl-.

Uniqueness

3-Isothiazolecarboxaldehyde, 4-methyl- is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-methyl-1,2-thiazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-3-8-6-5(4)2-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJXPADCCFOMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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